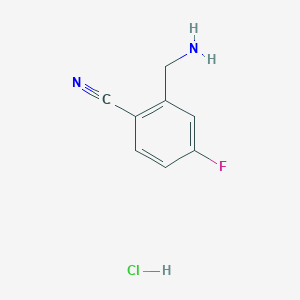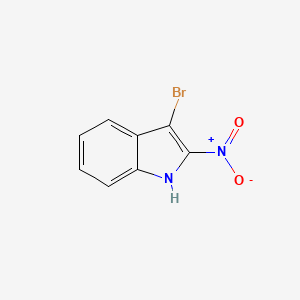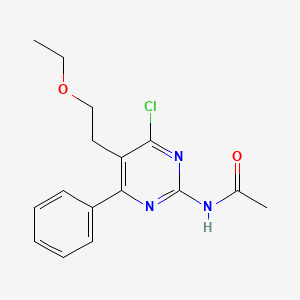
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethoxyethyl chain, and a phenyl group attached to the pyrimidine ring, along with an acetamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between appropriate precursors, followed by the introduction of the chloro, ethoxyethyl, and phenyl substituents through various substitution reactions. The final step involves the acylation of the pyrimidine derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
科学的研究の応用
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism by which N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, ethoxyethyl, and phenyl groups can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-Chloro-6-phenylpyrimidin-2-yl)acetamide: Lacks the ethoxyethyl group, which may affect its reactivity and biological activity.
N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide: Contains a methyl group instead of the ethoxyethyl chain, leading to different chemical and biological properties.
N-(4-Chloro-5-(2-hydroxyethyl)-6-phenylpyrimidin-2-yl)acetamide: The hydroxyethyl group can introduce additional hydrogen bonding interactions, influencing its solubility and reactivity.
Uniqueness
N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is unique due to the specific combination of substituents on the pyrimidine ring. The ethoxyethyl chain provides distinct steric and electronic properties, which can affect its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
77378-91-7 |
|---|---|
分子式 |
C16H18ClN3O2 |
分子量 |
319.78 g/mol |
IUPAC名 |
N-[4-chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN3O2/c1-3-22-10-9-13-14(12-7-5-4-6-8-12)19-16(18-11(2)21)20-15(13)17/h4-8H,3,9-10H2,1-2H3,(H,18,19,20,21) |
InChIキー |
RSZDZHKPBDENGK-UHFFFAOYSA-N |
正規SMILES |
CCOCCC1=C(N=C(N=C1Cl)NC(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
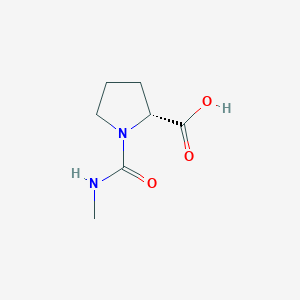
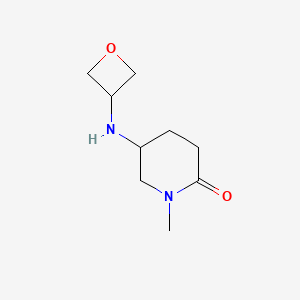

![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
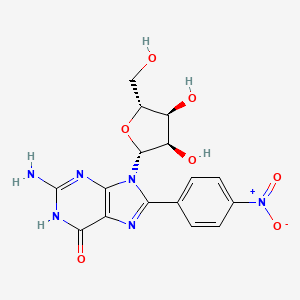
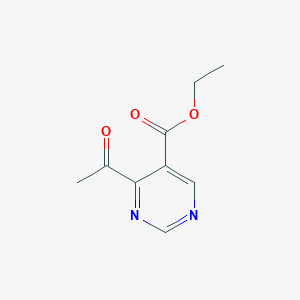
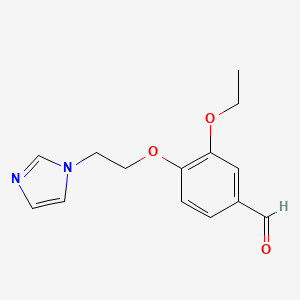

![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
